The Pyrido[3,4-d]pyrimidine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
The Pyrido[3,4-d]pyrimidine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
[1]
Executive Summary
The pyrido[3,4-d]pyrimidine scaffold represents a distinct and under-exploited bioisostere of the clinically established quinazoline and pyrido[2,3-d]pyrimidine frameworks (e.g., Gefitinib, Palbociclib). Characterized by the specific placement of the pyridine nitrogen at the 6-position relative to the fused pyrimidine ring, this scaffold offers unique electronic properties, solubility profiles, and hydrogen-bonding vectors that differ from its isomers.
This guide provides a comprehensive analysis of the biological activity spectrum of pyrido[3,4-d]pyrimidines. Unlike the saturation of intellectual property surrounding quinazolines, the [3,4-d] isomer provides a fertile ground for developing next-generation kinase inhibitors—particularly for drug-resistant EGFR mutants and mitotic kinases like MPS1—as well as novel antagonists for GPCRs (Adenosine, CXCR2).
Chemical Architecture & SAR Hotspots
The pyrido[3,4-d]pyrimidine core functions as a purine mimetic, making it an ideal ATP-competitive inhibitor. Its structural advantage lies in the N6-nitrogen , which introduces a hydrophilic center in the solvent-exposed region of the ATP-binding pocket, often improving solubility and pharmacokinetic properties compared to the carbocyclic quinazoline.
Structural Comparison & Numbering
To ensure precision, we distinguish the [3,4-d] isomer from its peers using the following Graphviz visualization.
Figure 1: Structural relationship between quinazoline and pyridopyrimidine isomers. The [3,4-d] isomer places the nitrogen atom at position 6, distinct from the position 8 nitrogen in Palbociclib-like [2,3-d] structures.
Structure-Activity Relationship (SAR)[2][3][4]
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C2 & C4 Positions: Critical for hinge binding. Substitutions here (typically anilines or ureas) dictate kinase selectivity.
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N6 Position: Acts as a hydrogen bond acceptor. Protonation at physiological pH can modulate binding affinity and lysosomal trapping.
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C8 Position: A key vector for solubilizing groups or "warheads" (electrophiles) for covalent inhibition.
Biological Activity Spectrum
The biological utility of pyrido[3,4-d]pyrimidines is broad but shows high potency in specific oncology and immunology niches.
Kinase Inhibition (The Dominant Class)
A. Epidermal Growth Factor Receptor (EGFR)
The scaffold is highly effective against EGFR, particularly mutant forms (L858R, T790M) resistant to first-generation quinazolines.
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Mechanism: ATP-competitive inhibition.
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Advantage: The N6-nitrogen reduces lipophilicity, potentially lowering off-target toxicity compared to quinazolines.
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Covalent Inhibitors: Introduction of an acrylamide moiety at the C6 or C8 position allows for irreversible binding to Cys797 , overcoming T790M resistance mechanisms [1].
B. Monopolar Spindle Kinase 1 (MPS1 / TTK)
This is a standout target for the pyrido[3,4-d]pyrimidine class.
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Role: MPS1 regulates the Spindle Assembly Checkpoint (SAC). Inhibition causes premature anaphase and chromosomal instability (CIN), leading to tumor cell death.
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Key Compound: BOS-172722 (and related precursors) utilizes this scaffold to achieve nanomolar potency.
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Selectivity: The scaffold fits the MPS1 ATP pocket's unique geometry, forming key H-bonds with Gly605 and Val529 [2].
C. RIPK3 (Necroptosis)
Recent studies have identified pyrido[3,4-d]pyrimidines as potent inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3).[1]
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Therapeutic Utility: Preventing necroptosis in sterile inflammation and ischemia-reperfusion injury.
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Potency: Analogs have shown comparable activity to GSK872 (a standard tool compound) but with improved selectivity over RIPK1 [3].[1]
Non-Kinase Targets (GPCRs & Enzymes)
A. Adenosine Receptors (A1/A3 Antagonists)
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Activity: 4-amino-substituted pyrido[3,4-d]pyrimidines act as potent antagonists for A1 and A3 adenosine receptors.
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Application: Potential in treating Parkinson's disease (A2A antagonism) and asthma/inflammation (A3 antagonism) [4].
B. CXCR2 Antagonists
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Activity: Inhibition of chemokine receptor CXCR2.[2]
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Application: Inflammatory diseases and blocking neutrophil migration in cancer microenvironments [5].
Experimental Protocols
Synthesis of the Core Scaffold
Objective: Synthesize 4-chloro-pyrido[3,4-d]pyrimidine , the key electrophilic intermediate for library generation.
Protocol:
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Starting Material: 3-aminoisonicotinic acid (or ethyl ester).
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Cyclization: Reflux 3-aminoisonicotinic acid with formamide (acting as both solvent and reagent) at 140–160°C for 6–12 hours.
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Reaction Monitoring: TLC (MeOH:DCM 1:9).
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Product: Pyrido[3,4-d]pyrimidin-4(3H)-one.[2]
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Chlorination:
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Suspend the pyrimidinone (1.0 eq) in SOCl₂ (5–10 eq).
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Add a catalytic amount of DMF (0.1 eq).
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Reflux for 3–4 hours until the solution becomes clear.
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Caution: SO₂ and HCl gas evolution. Use a scrubber.[3]
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Workup: Evaporate excess SOCl₂ under reduced pressure. Aazeotrope with toluene to remove traces. The resulting solid is the unstable 4-chloro intermediate, used immediately.
MPS1 Kinase Assay (FRET-Based)
Objective: Determine IC50 of a pyrido[3,4-d]pyrimidine derivative against MPS1.[4]
Reagents: Recombinant MPS1 (TTK), Fluorescent Peptide Substrate (e.g., ULight-MBP), ATP (Km concentration), Europium-labeled anti-phospho-antibody.
Workflow:
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Preparation: Dilute compounds in DMSO (10-point dose-response).
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Incubation: Mix enzyme (5 nM final), compound, and peptide substrate (50 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
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Activation: Initiate reaction with ATP (10 µM). Incubate at RT for 60 mins.
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Detection: Add EDTA (to stop reaction) and Eu-antibody. Incubate 60 mins.
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Read: Measure TR-FRET signal on a multimode plate reader (Ex: 320nm, Em: 615/665nm).
Visualizing the Mechanism: EGFR Inhibition
The following diagram illustrates the pathway inhibition by pyrido[3,4-d]pyrimidines in Non-Small Cell Lung Cancer (NSCLC).
Figure 2: Signal transduction blockade. The inhibitor prevents autophosphorylation of EGFR, shutting down downstream PI3K/AKT and RAS/ERK pathways, ultimately inducing apoptosis.
Data Summary: Comparative Potency
The following table summarizes the potency of pyrido[3,4-d]pyrimidines against key targets compared to reference standards.
| Target | Compound Class | Reference Std | Pyrido[3,4-d] Potency (IC50) | Key Interaction |
| EGFR (L858R) | 4-anilino-pyrido[3,4-d] | Gefitinib | < 10 nM | H-bond to Met793 |
| EGFR (T790M) | 6-acrylamido-pyrido[3,4-d] | Osimertinib | 5–50 nM | Covalent bond Cys797 |
| MPS1 (TTK) | 2,8-disubstituted | Reversine | < 5 nM | H-bond to Gly605 |
| RIPK3 | 4-amino-pyrido[3,4-d] | GSK872 | ~ 10–50 nM | Type II binding |
| A3 Receptor | 4-amino-pyrido[3,4-d] | MRS1220 | Ki ~ 20 nM | Hydrophobic pocket |
References
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Zhang, S., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry.[3][2][1][5][6][7][8][9] Link
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Kusakabe, K., et al. (2016).[4] Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.[1] Link
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Kim, N., et al. (2023).[1] Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors.[1] European Journal of Medicinal Chemistry.[1] Link
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Priego, E. M., et al. (2008). Antagonists of the human adenosine A2A receptor.[7][10] Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines.[7][10] Bioorganic & Medicinal Chemistry Letters.[7][8] Link
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Haider, S., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.[2] Pharmaceuticals.[3][5][6][8][11] Link
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